molecular formula C12H12O B14129503 1-(2-Cyclopropylethynyl)-3-methoxybenzene

1-(2-Cyclopropylethynyl)-3-methoxybenzene

Cat. No.: B14129503
M. Wt: 172.22 g/mol
InChI Key: NFATVQMGNFXWRE-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethynyl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a cyclopropylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylethynyl)-3-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclopropylacetylene.

    Reaction Conditions: The reaction is often carried out under an inert atmosphere using a palladium-catalyzed coupling reaction. Common reagents include palladium(II) chloride (PdCl2), triphenylphosphine (PPh3), and copper(I) iodide (CuI).

    Procedure: The cyclopropylacetylene is added to a solution of 3-methoxybenzene in a suitable solvent, such as tetrahydrofuran (THF), in the presence of the palladium catalyst and copper iodide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining strict control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethynyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(2-Cyclopropylethynyl)-3-methoxybenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity and molecular interactions.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced coatings

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethynyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

  • 2-(2-Cyclopropylethynyl)benzoic acid

Comparison

1-(2-Cyclopropylethynyl)-3-methoxybenzene is unique due to the presence of both a cyclopropylethynyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. In contrast, similar compounds like efavirenz and 2-(2-cyclopropylethynyl)benzoic acid have different substituents and structural features that influence their reactivity and applications .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2-cyclopropylethynyl)-3-methoxybenzene

InChI

InChI=1S/C12H12O/c1-13-12-4-2-3-11(9-12)8-7-10-5-6-10/h2-4,9-10H,5-6H2,1H3

InChI Key

NFATVQMGNFXWRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC2CC2

Origin of Product

United States

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